

Unveiling the Molecular Architecture of Mal-AMCHC-N-Propargylamide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Mal-AMCHC-N-Propargylamide**

Cat. No.: **B3075897**

[Get Quote](#)

For Immediate Release

This technical document provides a detailed structural analysis of **Mal-AMCHC-N-Propargylamide**, a heterobifunctional crosslinker integral to the fields of bioconjugation and antibody-drug conjugate (ADC) development. This guide is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this reagent's molecular framework.

Mal-AMCHC-N-Propargylamide is a molecule with the systematic IUPAC name *trans*-4-[(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl]-N-(prop-2-yn-1-yl)cyclohexane-1-carboxamide[1]. Its structure is characterized by three key functional components: a maleimide group, a *trans*-aminomethylcyclohexanecarboxylic acid (AMCHC) linker, and a terminal propargylamide group. This unique combination of functionalities allows for a two-step conjugation strategy, making it a valuable tool in creating complex biomolecular architectures.

Core Structural Components

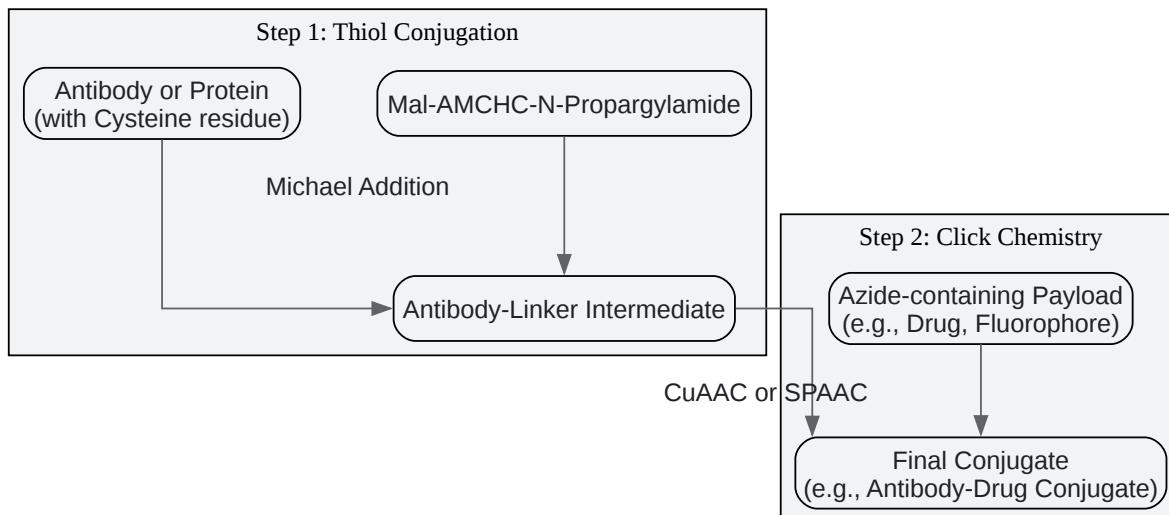
The molecule is composed of three distinct moieties, each with a specific role in bioconjugation reactions:

- Maleimide Group: This moiety contains a reactive α,β -unsaturated carbonyl system. It is specifically employed for its ability to undergo a Michael addition reaction with sulphhydryl (thiol) groups, commonly found in cysteine residues of proteins and peptides. This reaction is

highly selective and proceeds efficiently under mild, physiological conditions, forming a stable thioether bond.

- **trans-Aminomethylcyclohexanecarboxylic Acid (AMCHC) Linker:** This saturated carbocyclic linker provides a rigid and defined spacing between the two terminal functional groups. The "trans" configuration of the substituents on the cyclohexane ring imparts a specific spatial orientation, which can be critical in optimizing the binding and activity of the final conjugate. The linker enhances the stability of the maleimide group and improves the overall solubility of the molecule.
- **Propargylamide Group:** This terminal functional group contains an alkyne. The alkyne is a key component for "click chemistry," specifically the copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC) reactions. This allows for the highly efficient and specific conjugation to molecules bearing an azide functional group.

The connectivity of these components is as follows: The maleimide group is attached to the aminomethyl substituent of the AMCHC linker. The carboxylic acid of the AMCHC linker is converted to an amide via a bond with a propargylamine molecule.


Physicochemical Properties

A summary of the key physicochemical properties of **Mal-AMCHC-N-Propargylamide** is presented in the table below.

Property	Value	Reference
CAS Number	2027476-42-0	[1] [2]
Molecular Formula	C15H18N2O3	[2]
Molecular Weight	274.3 g/mol	[2]
SMILES	O=C([C@H]1CC--INVALID-LINK--CN2C(C=CC2=O)=O)NCC#C	[2]

Experimental Applications and Workflow

Mal-AMCHC-N-Propargylamide is primarily utilized as a crosslinking agent in the synthesis of antibody-drug conjugates and other targeted therapeutic and diagnostic agents[1][3][4]. The experimental workflow for its use typically involves a two-step conjugation process.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Mal-AMCHC-N-Propargylamide [bapeks.com]
- 2. precisepeg.com [precisepeg.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Unveiling the Molecular Architecture of Mal-AMCHC-N-Propargylamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3075897#what-is-the-structure-of-mal-amchc-n-propargylamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com